N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C27H19N3O4S |
|---|---|
Molecular Weight |
481.5g/mol |
IUPAC Name |
N-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C27H19N3O4S/c31-25(17-8-10-23-24(14-17)33-13-12-32-23)30-27(35)28-18-9-11-22-21(15-18)29-26(34-22)20-7-3-5-16-4-1-2-6-19(16)20/h1-11,14-15H,12-13H2,(H2,28,30,31,35) |
InChI Key |
GDGGKFUWMBPXOD-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea typically involves multi-step organic reactions. One common approach is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is known for its high regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Indole derivatives
- Imidazole containing compounds
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
